

degradation pathways of 4-formyl-N-methylbenzamide under acidic conditions

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Compound of Interest

Compound Name: 4-formyl-N-methylbenzamide

Cat. No.: B154906

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Technical Support Center: Degradation of 4-formyl-N-methylbenzamide

Introduction: Welcome to the technical support center for **4-formyl-N-methylbenzamide**. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation pathways of this molecule, particularly under acidic stress conditions. Understanding these pathways is critical for developing stable formulations, identifying potential impurities, and ensuring regulatory compliance. This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the experimental observations and troubleshooting steps, ensuring a robust and scientifically sound approach to your stability studies.

Part 1: Core Scientific Principles & FAQs

This section addresses the fundamental chemical behavior of **4-formyl-N-methylbenzamide** under acidic conditions.

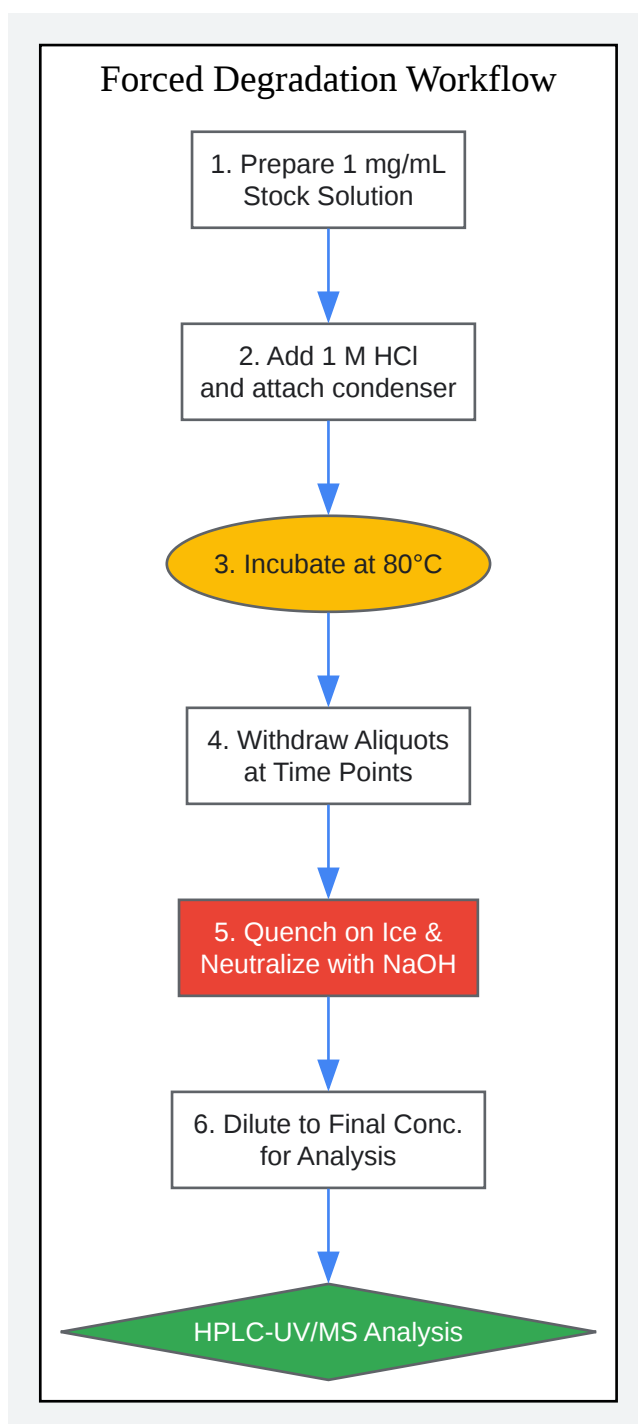
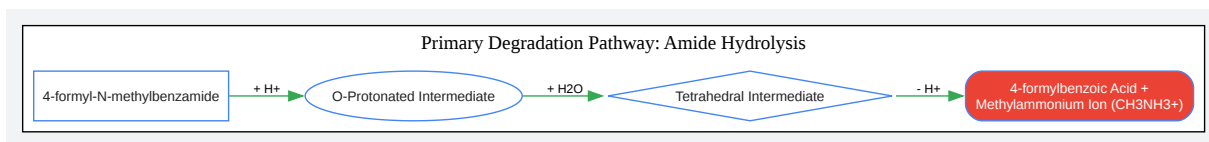
FAQ 1: What is the primary degradation pathway for 4-formyl-N-methylbenzamide in aqueous acidic media?

The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the amide bond.^{[1][2]} Amides are generally stable, but under acidic conditions and typically with the input of thermal energy, they hydrolyze to their constituent carboxylic acid and amine salt.

Mechanism Explained:

- **Protonation:** The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it a more attractive target for a weak nucleophile like water.^[3]
- **Nucleophilic Attack:** A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
- **Proton Transfer:** A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This is a key step that transforms the nitrogen into a better leaving group (methylamine, a weak base) instead of a very strong base (methanide anion).^[3]
- **Elimination & Deprotonation:** The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methylamine. The resulting protonated carboxylic acid is then deprotonated by water to yield the final, stable carboxylic acid product.

The expected degradation products are 4-formylbenzoic acid and the methylammonium ion.^[4]



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